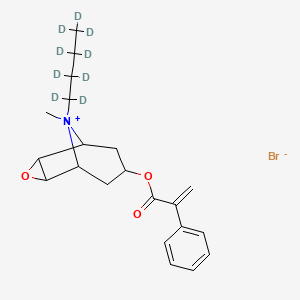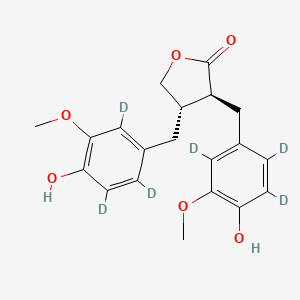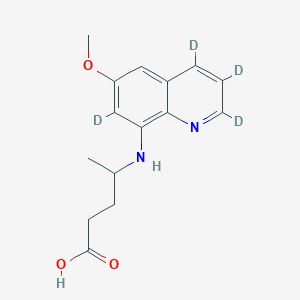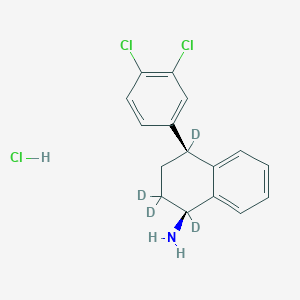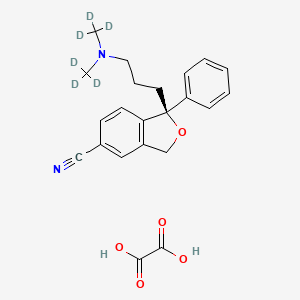
(S)-Desfluoro Citalopram-d6 (oxalate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Desfluoro Citalopram-d6 (oxalate) is a deuterium-labeled derivative of Citalopram, a selective serotonin reuptake inhibitor. This compound is used primarily in scientific research to study the pharmacokinetics and pharmacodynamics of Citalopram and its analogs. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Desfluoro Citalopram-d6 (oxalate) involves several steps, starting with the preparation of the deuterium-labeled precursor. The key steps include:
Deuterium Labeling: Introduction of deuterium atoms into the precursor molecule.
Formation of the Benzofuran Ring: Cyclization reactions to form the benzofuran ring structure.
Substitution Reactions: Introduction of the amino group and other functional groups.
Oxalate Formation: Conversion of the final product into its oxalate salt form for stability and solubility.
Industrial Production Methods
Industrial production of (S)-Desfluoro Citalopram-d6 (oxalate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity.
Quality Control: Rigorous testing to confirm the identity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Desfluoro Citalopram-d6 (oxalate) undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of functional groups under specific conditions.
Substitution: Nucleophilic substitution reactions to modify the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like amines and thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized metabolites.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Desfluoro Citalopram-d6 (oxalate) is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and kinetics.
Biology: Investigating the metabolic pathways and interactions with biological molecules.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Citalopram and its analogs.
Industry: Developing new antidepressant drugs and improving existing formulations.
Wirkmechanismus
(S)-Desfluoro Citalopram-d6 (oxalate) exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to increased serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular targets include the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Citalopram: The parent compound, a selective serotonin reuptake inhibitor.
Escitalopram: The S-enantiomer of Citalopram, with higher potency and selectivity.
Desmethyl Citalopram: A metabolite of Citalopram with similar pharmacological properties.
Uniqueness
(S)-Desfluoro Citalopram-d6 (oxalate) is unique due to its deuterium labeling, which allows for precise tracking in biological systems. This makes it a valuable tool in pharmacokinetic and pharmacodynamic studies, providing insights into the metabolism and action of Citalopram and its analogs.
Eigenschaften
Molekularformel |
C22H24N2O5 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; |
InChI-Schlüssel |
MCSDUGFBIQIOCC-RURDCJKXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Kanonische SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


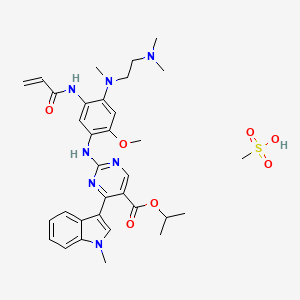
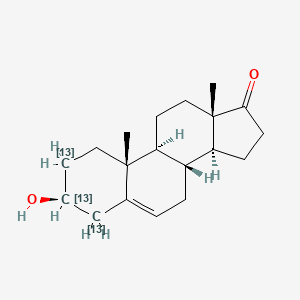
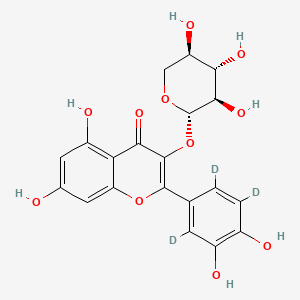

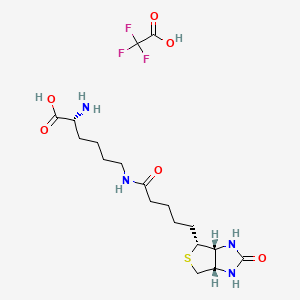
![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)

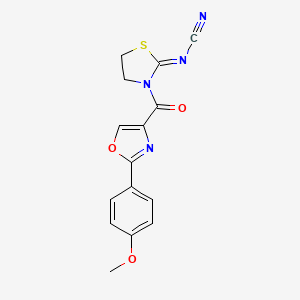
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
